Sulfamethoxazole N4-glucoside
Overview
Description
Sulfamethoxazole N4-glucoside is a structural analog of para-aminobenzoic acid (PABA) and competes with PABA to bind to dihydropteroate synthetase, inhibiting the synthesis of dihydrofolic acid . It is also known as 4- (?-D-glucopyranosylamino)-N- (5-methyl-3-isoxazolyl)-benzenesulfonamide .
Molecular Structure Analysis
Sulfamethoxazole N4-glucoside has a molecular formula of C16H21N3O8S and a molecular weight of 415.42 . It contains 51 bonds, including 30 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amine (aromatic), 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 1 ether (aliphatic), 1 sulfonamide (thio-/dithio-), and 1 Isoxazole .Scientific Research Applications
Summary of the Application
Sulfamethoxazole (SMX) and its main metabolite, N4-acetyl-sulfamethoxazole (NASMX), are sulfonamide antibiotics extensively used in human and veterinary therapy . These antibiotics can accumulate in agroecosystem soils through livestock manure and sewage irrigation . The study investigated the transformation behavior and toxicity of SMX and NASMX in rice .
Methods of Application or Experimental Procedures
SMX and NASMX were rapidly taken up by roots and translocated acropetally . A total of 18 intermediate transformation products of SMX were identified by nontarget screening using Orbitrap-HRMS . The pathways revealed include deamination, hydroxylation, acetylation, formylation, and glycosylation .
Results or Outcomes Obtained
NASMX showed higher accumulating capacity, with NASMX concentrations up to 20.36 ± 1.98 μg/g (roots) and 5.62 ± 1.17 μg/g (shoots), and with SMX concentrations up to 15.97 ± 2.53 μg/g (roots) and 3.22 ± 0.789 μg/g (shoots) . Notably, NASMX transformed back into SMX in rice . Exposure to SMX and NASMX disrupts TCA cycle, amino acid, linoleic acid, nucleotide metabolism, and phenylpropanoid biosynthesis pathways of rice, with NASMX exerting a stronger impact on metabolic networks .
Safety And Hazards
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8S/c1-8-6-12(18-27-8)19-28(24,25)10-4-2-9(3-5-10)17-16-15(23)14(22)13(21)11(7-20)26-16/h2-6,11,13-17,20-23H,7H2,1H3,(H,18,19)/t11-,13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDUCXZSJFIYSD-YMILTQATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152639 | |
Record name | 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701152639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfamethoxazole N4-glucoside | |
CAS RN |
119691-75-7 | |
Record name | 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119691-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701152639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 119691-75-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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